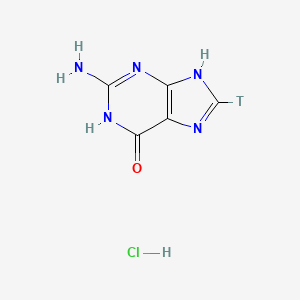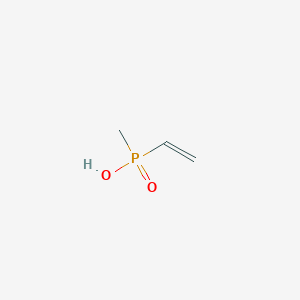
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride typically involves the alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring . This method ensures high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost, efficiency, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit viral DNA synthesis by incorporating into the viral DNA chain, leading to chain termination. This mechanism is similar to that of other antiviral agents like acyclovir .
Comparación Con Compuestos Similares
Similar Compounds
Guanine: A naturally occurring purine base found in DNA and RNA.
Acyclovir: An antiviral drug used to treat herpes simplex and herpes zoster.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Uniqueness
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives
Propiedades
Fórmula molecular |
C5H6ClN5O |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H/i1T; |
Clave InChI |
IBAOFQIOOBQLHE-PXDSPCEXSA-N |
SMILES isomérico |
[3H]C1=NC2=C(N1)N=C(NC2=O)N.Cl |
SMILES canónico |
C1=NC2=C(N1)N=C(NC2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)



![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
